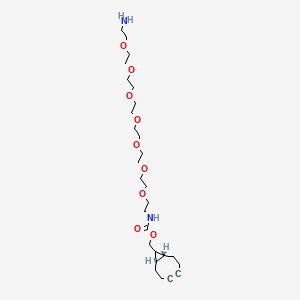

BCN-endo-PEG7-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H48N2O9 |

|---|---|

Molekulargewicht |

544.7 g/mol |

IUPAC-Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C27H48N2O9/c28-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-29-27(30)38-23-26-24-5-3-1-2-4-6-25(24)26/h24-26H,3-23,28H2,(H,29,30)/t24-,25+,26? |

InChI-Schlüssel |

WPOFDMZVJSPNSQ-IQCGEYIDSA-N |

Isomerische SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |

Kanonische SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to BCN-endo-PEG7-NH2: A Heterobifunctional Linker for Advanced Bioconjugation

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

BCN-endo-PEG7-NH2 is a high-purity, heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This molecule incorporates three key chemical moieties: an endo-configured Bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine (-NH2) for versatile conjugation. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action in bioconjugation, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Core Concepts and Chemical Structure

This compound is meticulously designed to bridge two different molecules, typically a targeting moiety like a monoclonal antibody and a therapeutic payload. Its structure facilitates a highly efficient and specific conjugation process.

-

Bicyclo[6.1.0]nonyne (BCN): This is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". The inherent ring strain of the BCN group allows it to react selectively and rapidly with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for reactions in biological systems. The endo stereoisomer is noted for its high reactivity.

-

Polyethylene Glycol (PEG7): The seven-unit PEG chain is a flexible, hydrophilic spacer. The inclusion of this PEG linker is critical for improving the pharmacokinetic properties of the resulting conjugate. It enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can prolong the circulation half-life of the conjugate in vivo.

-

Primary Amine (-NH2): This functional group provides a reactive handle for conjugation to a wide range of molecules, most commonly those containing carboxylic acids or their activated esters, such as N-Hydroxysuccinimide (NHS) esters.

Quantitative Data and Specifications

The physical and chemical properties of this compound are summarized below. These specifications are typical for commercially available reagents and are crucial for accurate experimental design.

| Property | Value | Source(s) |

| CAS Number | 2143968-34-5 | [1][2] |

| Molecular Formula | C₂₇H₄₈N₂O₉ | [3] |

| Molecular Weight | 544.69 g/mol | [1][2] |

| Purity | >95% (typically assessed by NMR/LC-MS) | |

| Appearance | Colorless to pale yellow oil or solid | |

| Storage Conditions | -20°C, protect from light and moisture |

Mechanism of Action in Antibody-Drug Conjugate (ADC) Synthesis

This compound is ideally suited for a two-step sequential conjugation strategy to create an ADC. This process ensures a controlled and specific linkage of the payload to the antibody.

-

Payload Activation and Linker Attachment: The primary amine of this compound is first reacted with a payload molecule that has been functionalized with an amine-reactive group, typically an NHS ester. This forms a stable amide bond, resulting in a BCN-PEG7-Payload conjugate.

-

Antibody Modification and Conjugation: In parallel, the targeting antibody is modified to introduce an azide group. This can be achieved through various methods, such as reacting lysine residues with an azide-containing NHS ester or through enzymatic modification. The azide-modified antibody is then reacted with the BCN-PEG7-Payload conjugate via SPAAC. The BCN group selectively "clicks" with the azide, forming a stable triazole linkage and completing the ADC construct.

The overall workflow for constructing an ADC using this compound is depicted below.

References

An In-Depth Technical Guide to BCN-endo-PEG7-NH2: Core Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCN-endo-PEG7-NH2 is a high-performance, heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted therapeutics. It combines the high reactivity of a strained bicyclo[6.1.0]nonyne (BCN) moiety with the hydrophilicity of a heptaethylene glycol (PEG7) spacer and a versatile primary amine (NH2) handle. This guide provides a comprehensive overview of its core mechanism of action—the strain-promoted alkyne-azide cycloaddition (SPAAC)—and details its application in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present quantitative kinetic data, detailed experimental protocols for bioconjugation, and visual diagrams to elucidate the underlying chemical and logical processes.

Introduction: The Architecture of a Versatile Linker

This compound is strategically designed with three key functional components, each contributing to its efficacy in modern bioconjugation:

-

Bicyclo[6.1.0]nonyne (BCN): The reactive core of the molecule. BCN is a cyclooctyne, a class of cyclic alkynes possessing significant ring strain. This inherent strain is the driving force for its highly efficient and selective reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] This reaction is known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

-

Heptaethylene Glycol (PEG7) Spacer: This flexible, hydrophilic chain of seven ethylene glycol units serves multiple purposes. It enhances the aqueous solubility of the linker and the resulting conjugate, which is crucial for biological applications.[3][4] Furthermore, the PEG spacer minimizes steric hindrance between the conjugated molecules and can reduce non-specific binding and aggregation.

-

Primary Amine (NH2): This terminal functional group provides a versatile handle for conjugation to a wide range of biomolecules and surfaces. The primary amine can readily react with activated esters (such as N-hydroxysuccinimide esters), carboxylic acids (in the presence of a coupling agent like EDC), isothiocyanates, and other electrophilic groups to form stable covalent bonds.

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for the BCN moiety is its participation in a [3+2] dipolar cycloaddition with an azide. The high ring strain of the BCN alkyne significantly lowers the activation energy of this reaction, allowing it to proceed rapidly and specifically at physiological temperatures and in complex biological media.[5]

This bioorthogonal reaction possesses several key advantages:

-

High Selectivity: The BCN and azide groups are mutually reactive and do not cross-react with other functional groups typically found in biological systems, such as amines, thiols, or hydroxyls.

-

Biocompatibility: The reaction proceeds efficiently without the need for a copper(I) catalyst, which is toxic to living cells. This "copper-free click chemistry" is ideal for in vivo and live-cell applications.

-

High Efficiency: The reaction is fast and high-yielding, forming a stable triazole linkage.

The reaction pathway is illustrated below.

Figure 1. Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data: Reaction Kinetics

The table below summarizes representative kinetic data for BCN and related cyclooctynes reacting with benzyl azide, a standard reference azide.

| Cyclooctyne | Azide Reactant | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| BCN | Benzyl Azide | CDCl₃ | ~0.083 | |

| BCN-OH | Benzyl Azide | DMSO | 0.15 | |

| PEGylated BCN | 2-Azidoethanol | Human Blood Plasma | 0.19 - 0.21 | |

| DBCO | Benzyl Azide | Various | ~0.6 - 1.0 | |

| DIBO | Benzyl Azide | Various | ~0.3 - 0.7 |

Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.

The data indicates that PEGylation and aqueous environments, such as blood plasma, can maintain or even slightly enhance the reaction rate of BCN, highlighting its suitability for biological applications.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the use of this compound in bioconjugation. These protocols are based on established procedures for similar BCN-PEG-amine linkers and should be optimized for specific applications.

Protocol 1: Two-Step Conjugation to a Protein (e.g., Antibody)

This protocol describes the conjugation of this compound to a protein via its amine group, followed by a SPAAC reaction with an azide-modified payload.

Step A: Activation of Protein Carboxylic Acids

-

Preparation: Prepare the antibody in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer (100 mM, pH 5.5-6.0).

-

Activation: Add a 50- to 100-fold molar excess of both N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the antibody solution.

-

Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Purification: Immediately remove excess EDC/NHS using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with phosphate-buffered saline (PBS), pH 7.4.

Step B: Conjugation of this compound

-

Reagent Preparation: Dissolve this compound in an appropriate solvent like DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody solution.

-

Incubation: Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

-

Quenching: Quench any remaining activated esters by adding a quenching reagent, such as Tris or hydroxylamine, to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Purify the BCN-modified antibody by size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching reagent.

Step C: SPAAC Reaction with Azide-Modified Payload

-

Payload Preparation: Prepare a stock solution of the azide-modified payload (e.g., a cytotoxic drug, fluorescent dye) in a suitable solvent (e.g., DMSO).

-

Click Reaction: Add a 1.5- to 5-fold molar excess of the azide-payload to the purified BCN-modified antibody.

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

-

Final Purification: Purify the final antibody-drug conjugate (ADC) using SEC to remove any excess, unreacted payload.

Characterization:

-

Determine the final protein concentration using a BCA or Bradford assay.

-

Characterize the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.

-

Assess the biological activity and binding affinity of the final conjugate.

Figure 2. General workflow for a two-step antibody conjugation using this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that serves as a cornerstone in the field of bioconjugation. Its core mechanism, the strain-promoted alkyne-azide cycloaddition, offers a robust and bioorthogonal method for covalently linking molecules in complex biological environments. The inclusion of a PEG7 spacer enhances solubility and reduces steric hindrance, while the terminal amine group provides a reliable anchor point for attachment to a wide array of biomolecules. The quantitative kinetic data and detailed protocols provided in this guide equip researchers and drug developers with the foundational knowledge required to effectively implement this compound in the synthesis of next-generation therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for detecting a component of a biological system and detection device and a kit therefor - Patent 0261642 [data.epo.org]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of the PEG7 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the precise linking of molecules to biological entities is a critical determinant of the success of novel therapeutics and diagnostics. The choice of the spacer that bridges these components profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) spacers have become a cornerstone technology. This technical guide provides an in-depth exploration of the function and application of the discrete PEG7 spacer—a chain of seven ethylene glycol units—a versatile tool in modern bioconjugation.

A PEG7 spacer is a hydrophilic linker of a defined length that connects two molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC), or a target-binding moiety and an E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[1][2] Its discrete nature, with a precise number of repeating ethylene glycol units, ensures homogeneity and batch-to-batch consistency of the final bioconjugate.[1]

Core Functions of the PEG7 Spacer

The integration of a PEG7 spacer into a bioconjugate offers several key advantages that address common challenges in drug development:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, which can lead to aggregation of the bioconjugate, compromising its stability and leading to rapid clearance from circulation.[3] The hydrophilic nature of the PEG7 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[3] This is particularly crucial for developing ADCs with higher drug-to-antibody ratios (DARs).

-

Improved Pharmacokinetics: The hydrophilic "shield" created by the PEG spacer increases the hydrodynamic size of the bioconjugate. This increased size reduces renal clearance, leading to a longer circulation half-life and sustained plasma concentrations. Slower plasma clearance and increased overall exposure (AUC) mean the therapeutic agent has more time to reach its target.

-

Reduced Immunogenicity and Toxicity: The PEG spacer can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response against the conjugate. This shielding effect also minimizes off-target toxicity by reducing non-specific uptake by healthy cells.

-

Optimal Spacing and Flexibility: The defined length of the PEG7 spacer provides critical spatial separation between the conjugated molecules. This separation is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from sterically hindering the binding site. In PROTACs, the linker length is a critical determinant of the stability and formation of the ternary complex between the target protein and the E3 ligase.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer significantly influences the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate parameters.

| PEG Spacer Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |

| PEG Spacer Length | IC50 (nM) |

| PEG2 | 3.1 ± 0.2 |

| PEG3 | 3.9 ± 0.3 |

| PEG4 | 5.4 ± 0.4 |

| PEG6 | 5.8 ± 0.3 |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity. |

Key Applications of PEG7 Spacers

The versatile properties of PEG7 spacers make them valuable in a range of bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): PEG7 spacers are frequently incorporated into the linkers of ADCs to improve the solubility and stability of hydrophobic payloads, enabling higher DARs and improving their pharmacokinetic profiles.

-

PROteolysis TArgeting Chimeras (PROTACs): The length and flexibility of the PEG7 spacer are critical for optimizing the formation of the ternary complex in PROTACs, leading to efficient ubiquitination and degradation of the target protein.

-

Peptide and Protein Modification: PEGylation with PEG7 spacers can enhance the therapeutic properties of peptides and proteins by increasing their stability, reducing immunogenicity, and prolonging their circulation half-life.

-

CAR-T Cell Therapy: PEGylation of CAR-T cells can create a protective shield, blocking unwanted interactions with other immune cells and reducing side effects like cytokine release syndrome (CRS) and neurotoxicity.

Visualizing the Role of PEG7 Spacers

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of PEG7 spacers in bioconjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. The following sections provide representative protocols for key experiments involving PEG7 spacers.

Protocol 1: Conjugation of a Maleimide-PEG7-NHS Ester to an Antibody

This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody using a heterobifunctional Maleimide-PEG7-NHS ester linker.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Maleimide-PEG7-NHS ester

-

Amine-containing cytotoxic drug

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns (e.g., Zeba Spin Desalting Columns)

-

Reaction buffers: Phosphate Buffered Saline (PBS), pH 7.2-7.5; Conjugation Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation and Reduction:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column.

-

To generate free sulfhydryl groups, reduce the antibody's interchain disulfides by adding a 10-20 fold molar excess of TCEP.

-

Incubate at 37°C for 30-60 minutes.

-

Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

-

-

Linker-Drug Conjugation:

-

Dissolve the Maleimide-PEG7-NHS ester and the amine-containing drug in anhydrous DMSO to prepare stock solutions (e.g., 10 mM).

-

In a separate reaction, mix the drug and the linker at a desired molar ratio (e.g., 1:1.2) in DMSO.

-

Allow the reaction to proceed at room temperature for 1-2 hours to form the maleimide-PEG7-drug conjugate.

-

-

ADC Formation:

-

Add the maleimide-PEG7-drug solution to the reduced antibody solution at a 5-10 fold molar excess of the linker-drug to the antibody. The final DMSO concentration should be below 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a final concentration of 1 mM N-acetylcysteine and incubating for 15 minutes.

-

Purify the ADC from unreacted linker-drug and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a storage-stable buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

-

Assess the purity and aggregation of the ADC using SEC.

-

Protocol 2: Determination of Bioconjugate Solubility

This protocol describes a method to assess the relative solubility of a PEGylated protein compared to its non-PEGylated counterpart using a PEG precipitation assay.

Materials:

-

PEGylated and non-PEGylated protein samples of known concentration

-

Polyethylene glycol (e.g., PEG 8000) stock solution (e.g., 50% w/v) in a suitable buffer

-

Assay buffer (same as the protein buffer)

-

96-well microplate (UV-transparent for absorbance reading)

-

Microplate reader

Procedure:

-

Prepare a dilution series of the PEG stock solution in the assay buffer to achieve a range of final PEG concentrations (e.g., 0% to 30%).

-

In the 96-well plate, mix a fixed amount of the protein sample (PEGylated or non-PEGylated) with the different concentrations of the PEG solution. The final protein concentration should be the same in all wells.

-

Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

-

Centrifuge the plate to pellet any precipitated protein.

-

Carefully transfer the supernatant to a new, clean UV-transparent microplate.

-

Measure the absorbance of the supernatant at 280 nm using a microplate reader.

-

Calculate the concentration of the soluble protein in each well using the Beer-Lambert law and the protein's extinction coefficient.

-

Plot the soluble protein concentration as a function of the PEG concentration. A higher concentration of PEG required to induce precipitation indicates higher solubility of the protein.

Protocol 3: Assessment of In Vivo Stability of an Antibody-Drug Conjugate

This protocol outlines a general procedure to evaluate the stability of an ADC in an animal model by measuring the change in DAR over time.

Materials:

-

ADC with a known initial DAR

-

Animal model (e.g., mice or rats)

-

Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

-

Centrifuge for plasma separation

-

Analytical method for DAR measurement (e.g., affinity capture LC-MS)

Procedure:

-

Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

-

Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr).

-

Process the blood samples immediately to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Analyze the plasma samples to determine the concentration of the total antibody and the ADC with different drug loads. Affinity capture LC-MS is a common method for this analysis.

-

Calculate the average DAR at each time point.

-

Plot the average DAR versus time to assess the in vivo stability of the drug-linker. A decrease in DAR over time indicates drug deconjugation.

Conclusion

The PEG7 spacer represents a highly valuable and versatile tool in the design of advanced bioconjugates. Its inherent hydrophilicity, defined length, and flexibility contribute to improved solubility, stability, pharmacokinetic profiles, and reduced immunogenicity of complex therapeutics such as ADCs and PROTACs. The rational incorporation of a PEG7 spacer, guided by quantitative data and robust experimental validation, is a key strategy for overcoming significant challenges in drug development and for creating safer and more effective biopharmaceuticals. The detailed protocols and conceptual diagrams provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to harness the full potential of PEG7 technology in their bioconjugation endeavors.

References

A Technical Guide to BCN-endo-PEG7-NH2 for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of BCN-endo-PEG7-NH2, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This guide covers the core principles of its utilization, experimental methodologies, and its role in the evolving landscape of targeted cancer therapy.

Introduction to this compound in ADC Development

Antibody-drug conjugates represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity. This compound is a state-of-the-art linker that leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," for bioconjugation.

The structure of this compound features three key components:

-

Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that reacts with azides in a highly selective and efficient manner without the need for a copper catalyst, making it ideal for biocompatible reactions. The endo configuration of BCN is known for its high reactivity in SPAAC reactions.

-

Polyethylene Glycol (PEG)7: A seven-unit PEG spacer that enhances the hydrophilicity of the linker. This property is crucial for improving the solubility and stability of the ADC, reducing aggregation, and prolonging its circulation half-life.[1][]

-

Amine (NH2) group: A terminal primary amine that serves as a reactive handle for the covalent attachment of a cytotoxic payload, typically through the formation of an amide bond with a carboxylic acid group on the drug or a payload-linker construct.

The use of this compound allows for a modular and efficient approach to ADC construction, enabling the precise attachment of payloads to azide-modified antibodies.

Physicochemical Properties and Quantitative Data

The precise characteristics of this compound are essential for its effective application in ADC development. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Chemical Formula | C27H48N2O9 | [3] |

| Molecular Weight | 544.69 g/mol | [3] |

| CAS Number | 2143968-34-5 | [3] |

| Purity | > 95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and water |

Quantitative data from the application of PEGylated BCN linkers in ADCs is critical for evaluating their performance. The following table presents representative data for ADCs constructed with similar PEG linkers, highlighting key performance indicators.

| Parameter | Representative Value | Analytical Method | Reference |

| Drug-to-Antibody Ratio (DAR) | 2 to 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | |

| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to nanomolar range | Cell viability assays (e.g., MTT, CellTiter-Glo) | |

| Plasma Stability (Half-life) | Several days | LC-MS/MS, ELISA | |

| In Vivo Efficacy | Significant tumor growth inhibition | Xenograft models in mice |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of an ADC using this compound.

Payload-Linker Conjugation

This protocol describes the conjugation of this compound to a cytotoxic payload containing a carboxylic acid group.

Materials:

-

Cytotoxic payload with a carboxylic acid group

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Activation of the Payload: Dissolve the cytotoxic payload and NHS (1.1 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the payload.

-

Conjugation Reaction: In a separate vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add the activated payload solution to the this compound solution.

-

Incubation: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

-

Purification: Purify the BCN-endo-PEG7-Payload conjugate by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Site-Specific Antibody Modification with an Azide Group

This protocol outlines a method for introducing an azide group onto an antibody for subsequent conjugation with the BCN-functionalized payload. This can be achieved through enzymatic or chemical methods. Here, an enzymatic approach using a mutant galactosyltransferase (Gal-T1(Y289L)) is described.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Gal-T1(Y289L) enzyme

-

UDP-GalNAz (uridine diphosphate-N-azidoacetylgalactosamine)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Reaction Setup: In a reaction tube, combine the antibody (e.g., at 5 mg/mL), Gal-T1(Y289L) enzyme, and UDP-GalNAz in PBS.

-

Incubation: Incubate the reaction mixture at 30-37°C for 12-24 hours.

-

Purification: Purify the azide-modified antibody using a size-exclusion chromatography column to remove the enzyme and excess reagents.

-

Characterization: Confirm the incorporation of the azide group by mass spectrometry, which will show an increase in the antibody's molecular weight.

Antibody-Drug Conjugation via SPAAC

This protocol details the final step of conjugating the BCN-functionalized payload to the azide-modified antibody.

Materials:

-

Azide-modified antibody in PBS, pH 7.4

-

BCN-endo-PEG7-Payload conjugate dissolved in DMSO

-

Reaction vessel

-

Gentle mixing apparatus

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Reaction Setup: To the azide-modified antibody solution, add a 5-10 molar excess of the BCN-endo-PEG7-Payload solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle mixing.

-

Purification: Remove the excess, unreacted BCN-endo-PEG7-Payload by size-exclusion chromatography.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.

-

Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC by SEC-HPLC.

-

Identity Confirmation: Confirm the molecular weight of the ADC by mass spectrometry.

-

In Vitro Cytotoxicity Assay

This protocol is for evaluating the potency of the newly synthesized ADC on cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Synthesized ADC

-

Control antibody (unconjugated)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted ADC and controls to the cells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in ADC development and action is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

General ADC Mechanism of Action

The following diagram illustrates the general mechanism of action of an antibody-drug conjugate targeting a cancer cell.

Caption: General mechanism of action of an antibody-drug conjugate.

ADC Development Workflow using this compound

This diagram outlines the key steps in the development of an ADC using the this compound linker.

Caption: Workflow for ADC development using this compound.

HER2 Signaling Pathway Inhibition by an ADC

This diagram illustrates how an ADC targeting the HER2 receptor can inhibit downstream signaling pathways, leading to reduced cell proliferation and survival.

Caption: Inhibition of HER2 signaling pathway by a targeted ADC.

Mechanism of Action of a Tubulin Inhibitor Payload

This diagram shows how a tubulin inhibitor payload, once released inside the cancer cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of a tubulin inhibitor payload.

Conclusion

This compound is a versatile and powerful linker for the development of next-generation antibody-drug conjugates. Its ability to facilitate copper-free click chemistry, combined with the beneficial properties of the PEG spacer, allows for the creation of homogeneous and stable ADCs with potentially improved therapeutic indices. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists working to advance the field of targeted cancer therapy. As ADC technology continues to evolve, the rational design of linkers like this compound will remain a cornerstone of developing safer and more effective treatments for cancer patients.

References

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Researchers and Drug Development Professionals

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes. This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[2]

Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms. The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne, and a variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties.

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k), which is a critical parameter for designing experiments, especially when dealing with low concentrations of reactants or tracking rapid biological processes. The structure of the cyclooctyne dramatically influences this rate, with increased ring strain and the presence of electron-withdrawing groups generally leading to faster kinetics.

Below is a summary of second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard reference azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | |

| Biarylazacyclooctynone | BARAC | > 1.0 | |

| Difluorobenzocyclooctyne | DIFBO | 0.22 | |

| meta-[9+1]CPP | m[9+1]CPP | 9.6 x 10⁻³ | |

| [9+1]CPP | [9+1]CPP | 2.2 x 10⁻³ | |

| fluorinated [11+1]CPP | fluor[11+1]CPP | 4.6 x 10⁻³ | |

| [11+1]CPP | [11+1]CPP | 4.5 x 10⁻⁴ |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.

Key Cyclooctyne Reagents: A Comparative Overview

The choice of cyclooctyne is a critical experimental parameter. While higher reactivity is often desirable, it can sometimes be associated with decreased stability.

-

DBCO (Dibenzocyclooctyne) and its derivatives: Generally exhibit the fastest reaction kinetics, making them a preferred choice for applications where speed is critical. However, their high lipophilicity can sometimes be a drawback in aqueous biological systems.

-

BCN (Bicyclo[6.1.0]nonyne): While slightly less reactive than DBCO, BCN offers the advantages of smaller size and lower lipophilicity. It is also notable for its ability to participate in both SPAAC with azides and inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.

-

DIFO (Difluorinated Cyclooctyne): The introduction of fluorine atoms adjacent to the alkyne bond enhances the reaction rate through electronic effects.

-

BARAC (Biarylazacyclooctynone): One of the most reactive cyclooctynes, but its stability can be a concern.

Experimental Protocols

General Protocol for Protein Labeling using SPAAC

This protocol provides a general framework for the conjugation of an azide-modified protein with a cyclooctyne-containing molecule (e.g., a fluorescent dye or biotin).

Materials and Reagents:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne reagent (e.g., DBCO-NHS ester, BCN-PEG4-alkyne)

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis equipment for purification

Protocol Steps:

-

Preparation of Reagents:

-

Ensure the azide-modified protein is purified and its concentration accurately determined.

-

Prepare a stock solution of the cyclooctyne reagent in anhydrous DMSO (e.g., 10 mM). Allow the reagent to warm to room temperature before opening to prevent condensation.

-

-

SPAAC Reaction:

-

In a reaction vessel, add the azide-modified protein solution.

-

Add the desired molar excess of the cyclooctyne stock solution to the protein solution. A 2- to 4-fold molar excess of the cyclooctyne reagent over the azide-modified protein is a common starting point.

-

The final concentration of DMSO in the reaction mixture should be kept low (ideally below 5% v/v) to minimize potential effects on protein stability.

-

Gently mix the components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the reactivity of the specific cyclooctyne and the concentration of the reactants. For highly reactive cyclooctynes like DBCO, shorter incubation times may be sufficient.

-

-

Purification:

-

Remove the excess, unreacted cyclooctyne reagent and any reaction byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Analysis:

-

Confirm the successful conjugation and assess the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if a chromophoric label was used).

-

Protocol for Determining SPAAC Reaction Kinetics using NMR Spectroscopy

This method allows for the direct monitoring of reactant consumption and product formation to determine the second-order rate constant.

Materials and Reagents:

-

Cyclooctyne of interest

-

Azide of interest (e.g., benzyl azide)

-

Deuterated solvent (e.g., DMSO-d6)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR tubes

-

NMR spectrometer

Protocol Steps:

-

Sample Preparation:

-

Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent.

-

In an NMR tube, combine the cyclooctyne solution with a known excess (typically 2-12 equivalents) of the azide solution. Add the internal standard.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).

-

-

Data Analysis:

-

Determine the concentration of the reactants and/or products at each time point by comparing the integration of their characteristic peaks to the integration of the internal standard peak.

-

Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k = k' / [Azide]₀).

-

Visualizations of SPAAC Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of SPAAC.

Applications in Drug Development and Research

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to homogeneous ADCs with improved therapeutic indices.

-

Targeted Drug Delivery: The ability to perform SPAAC in vivo allows for the development of targeted drug delivery systems where a drug carrier modified with a cyclooctyne can react with azide groups introduced into specific cells or tissues.

-

Molecular Imaging: SPAAC facilitates the labeling of biomolecules with imaging agents (e.g., fluorescent dyes, radioisotopes) for in vivo tracking and diagnostics.

-

Proteomics and Glycomics: SPAAC enables the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

-

Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the chemical biologist's and drug developer's arsenal. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems. As new cyclooctynes with tailored reactivity and stability profiles continue to be developed, the applications of SPAAC are poised to expand even further, driving innovation across the scientific landscape.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using BCN-endo-PEG7-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of proteins with the bifunctional linker, BCN-endo-PEG7-NH2. This linker is a valuable tool in bioconjugation, enabling the attachment of a bicyclo[6.1.0]nonyne (BCN) moiety to a protein of interest via a hydrophilic 7-unit polyethylene glycol (PEG) spacer. The terminal amine (NH2) group on the linker allows for its covalent attachment to proteins, typically through reaction with activated carboxyl groups on the protein surface. Once the protein is functionalized with the BCN group, it can undergo a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with any azide-containing molecule.[1][2][3][4]

This two-step conjugation strategy is widely employed in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based therapeutics and research tools.[5] The PEG spacer enhances the solubility and reduces the potential immunogenicity of the resulting conjugate. This protocol will detail the materials, methods, and characterization techniques required to successfully perform this conjugation.

Principle of the Method

The conjugation of a protein with this compound followed by a SPAAC reaction involves two main stages:

-

Protein Activation and BCN-Linker Conjugation: The carboxyl groups (from aspartic or glutamic acid residues) on the protein are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a reactive NHS ester intermediate on the protein. The amine group of the this compound linker then reacts with the NHS ester to form a stable amide bond, covalently attaching the BCN-PEG moiety to the protein.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-functionalized protein is then reacted with a molecule containing an azide group. The inherent ring strain of the BCN alkyne allows for a [3+2] cycloaddition reaction with the azide to proceed rapidly and with high specificity without the need for a copper catalyst, which can be toxic to cells. This forms a stable triazole linkage.

Experimental Protocols

Materials

-

Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, MES)

-

This compound linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Azide-containing molecule of interest (e.g., fluorescent dye, drug molecule)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Amicon® Ultra centrifugal filter units

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, spectrophotometer)

Protocol 1: Activation of Protein Carboxyl Groups and Conjugation with this compound

This protocol describes the steps to covalently attach the this compound linker to a protein.

1. Protein Preparation:

-

Dissolve the protein in Activation Buffer to a final concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS using a desalting column or dialysis.

2. Activation of Protein Carboxyl Groups:

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water).

-

Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation with this compound:

-

Immediately before use, dissolve the this compound linker in DMF or DMSO to a concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

5. Purification of the BCN-Functionalized Protein:

-

Remove excess, unreacted linker and byproducts using a desalting column or by buffer exchange with centrifugal filter units. Equilibrate the column or filter with PBS, pH 7.4.

-

Determine the concentration of the purified BCN-protein conjugate using a spectrophotometer (A280) or a BCA assay.

Workflow for Protein Activation and BCN-Linker Conjugation

Caption: Workflow for protein activation and BCN-linker conjugation.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction of the BCN-functionalized protein with an azide-containing molecule.

1. Reaction Setup:

-

In a microcentrifuge tube, combine the purified BCN-functionalized protein with the azide-containing molecule.

-

A 1.5- to 5-fold molar excess of the azide-containing molecule over the BCN-protein is typically recommended.

2. Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing. The reaction time may vary depending on the specific reactants. The reaction can be monitored by techniques like HPLC or mass spectrometry.

3. Purification of the Final Conjugate:

-

Purify the final protein conjugate to remove any unreacted azide-containing molecule using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or ion-exchange chromatography (IEX), depending on the properties of the conjugate.

Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

References

- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Peptides with BCN-endo-PEG7-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of peptides is a critical technique in various fields, including drug development, molecular imaging, and proteomics. This document provides a comprehensive guide for the labeling of peptides with BCN-endo-PEG7-NH2, a hydrophilic linker containing a bicyclo[6.1.0]nonyne (BCN) moiety. The labeling strategy relies on the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][] This makes it an ideal method for conjugating peptides to various molecules of interest, such as imaging agents, therapeutic payloads, or for studying their cellular uptake and localization.[3][4]

This guide will cover the essential steps for successful peptide labeling, including the introduction of an azide group into the peptide, the SPAAC reaction with this compound, and the subsequent purification and characterization of the labeled peptide.

Data Presentation

The efficiency of the SPAAC reaction is influenced by several factors, including the structure of the azide and the reaction conditions. The following table summarizes typical reaction parameters and expected outcomes for the labeling of azide-modified peptides with BCN-containing reagents.

| Parameter | Typical Range/Value | Expected Outcome | Reference(s) |

| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | High reaction efficiency | [5] |

| Reactant Molar Ratio (BCN:Azide-Peptide) | 1.5:1 to 5:1 | Drives the reaction to completion | |

| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Efficient reaction within hours | |

| Reaction Time | 2 - 12 hours | High yield of labeled peptide | |

| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4; Dimethyl sulfoxide (DMSO); Dimethylformamide (DMF) | Dependent on peptide solubility | |

| Typical Yield | > 90% (conjugation efficiency) | Quantitative labeling |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling a peptide with this compound.

Diagram: Overall Experimental Workflow

Caption: Overall workflow for peptide labeling and application.

Protocol 1: Introduction of an Azide Group into the Peptide

To enable the SPAAC reaction, the peptide must first be functionalized with an azide group. This can be achieved either during solid-phase peptide synthesis (SPPS) or through post-synthetic modification.

Method A: Incorporation of an Azido-Amino Acid during SPPS

This method allows for the site-specific incorporation of an azide group at a defined position within the peptide sequence.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected azido-amino acid (e.g., Fmoc-L-azidolysine)

-

Solid-phase synthesis resin (e.g., Wang resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Perform standard Fmoc-based solid-phase peptide synthesis.

-

At the desired position in the peptide sequence, use the Fmoc-protected azido-amino acid for the coupling step.

-

Continue with the standard SPPS cycles until the full peptide sequence is assembled.

-

Cleave the azide-modified peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

-

Proceed with purification by RP-HPLC as described in Protocol 3.

Method B: Post-Synthetic Modification of a Peptide

This method is useful for introducing an azide group onto an existing peptide that contains a reactive handle, such as a primary amine (e.g., on a lysine residue).

Materials:

-

Purified peptide containing a reactive amine

-

Azide transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride)

-

Copper (II) sulfate

-

Sodium ascorbate

-

Base (e.g., DIPEA)

-

Solvents: Water, DMF or DMSO

Procedure:

-

Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

In a separate tube, prepare a solution of the azide transfer reagent.

-

Add the azide transfer reagent solution to the peptide solution in a 5-10 fold molar excess.

-

If using a copper-catalyzed azide transfer, add copper (II) sulfate and sodium ascorbate.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

Purify the azide-modified peptide by RP-HPLC (Protocol 3) to remove excess reagents.

Protocol 2: SPAAC Reaction with this compound

This protocol describes the "click" reaction between the azide-modified peptide and this compound.

Materials:

-

Azide-modified peptide

-

This compound

-

Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or a mixture of water and a compatible organic solvent (e.g., DMSO, DMF)

-

Vortex mixer

-

Incubator or shaker

Procedure:

-

Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in a compatible solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

-

Add the this compound stock solution to the peptide solution to achieve a 1.5 to 5-fold molar excess of the BCN reagent. The final concentration of the organic solvent should ideally be kept below 20% to maintain peptide solubility.

-

Gently vortex the reaction mixture to ensure homogeneity.

-

Incubate the reaction for 2-12 hours at room temperature or 37°C with gentle shaking. The reaction progress can be monitored by LC-MS.

-

Once the reaction is complete (as determined by the consumption of the starting materials), proceed to purification.

Protocol 3: Purification of the Labeled Peptide by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the BCN-labeled peptide from unreacted starting materials and any byproducts.

Materials:

-

RP-HPLC system with a UV detector

-

C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Lyophilizer

Procedure:

-

Acidify the reaction mixture with a small amount of TFA.

-

Inject the reaction mixture onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the fractions corresponding to the main product peak.

-

Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled peptide.

-

Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 4: Characterization of the Labeled Peptide by Mass Spectrometry

Mass spectrometry is essential to confirm the successful conjugation and to determine the purity of the final product.

Method: MALDI-TOF Mass Spectrometry

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA)

-

Purified labeled peptide

Procedure:

-

Mix a small amount of the purified labeled peptide solution with the matrix solution.

-

Spot the mixture onto the MALDI target plate and allow it to dry.

-

Acquire the mass spectrum in the appropriate mass range.

-

Compare the observed molecular weight with the calculated molecular weight of the BCN-labeled peptide to confirm successful conjugation.

Application Example: Cellular Uptake and Imaging

BCN-labeled peptides are valuable tools for studying cellular processes. The PEG linker enhances solubility and can improve pharmacokinetic properties.

Diagram: Workflow for Cellular Uptake Study

Caption: Workflow for a cellular uptake and imaging study.

This workflow outlines a general procedure for visualizing the cellular uptake and localization of a fluorescently tagged BCN-peptide conjugate. By observing the distribution of the fluorescent signal within the cell, researchers can gain insights into the peptide's mechanism of action and its potential as a drug delivery vehicle.

Conclusion

The labeling of peptides with this compound via SPAAC is a robust and versatile method for the site-specific modification of peptides. The protocols outlined in this document provide a comprehensive framework for researchers to successfully label, purify, and characterize their peptides of interest for a wide range of applications in research and drug development. The bioorthogonal nature of the SPAAC reaction, coupled with the favorable properties of the PEG linker, makes this an invaluable tool for advancing our understanding of peptide function and for the development of novel peptide-based therapeutics and diagnostics.

References

- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for B.C.N.-endo-PEG7-NH2 in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BCN-endo-PEG7-NH2 for live cell imaging. This bifunctional linker, featuring a bicyclononyne (BCN) group for bioorthogonal chemistry and a primary amine (-NH2) for conjugation, is a versatile tool for labeling and visualizing biomolecules in their native cellular environment. The protocols detailed below cover the conjugation of fluorescent probes to the linker and the subsequent application in live cell imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to this compound and SPAAC Chemistry

This compound is a chemical linker designed for two-step labeling strategies in biological systems.[1][2][3] The core of its functionality lies in its two reactive ends:

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules in a catalyst-free "click chemistry" reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4] This bioorthogonal reaction is ideal for live-cell applications as it does not require cytotoxic copper catalysts.

-

PEG7-NH2: A polyethylene glycol (PEG) spacer with a terminal primary amine. The PEG spacer enhances the solubility and biocompatibility of the molecule, while the primary amine serves as a versatile handle for conjugation to a wide range of molecules, such as fluorescent dyes, biotin, or drugs, typically through amine-reactive chemistries like N-hydroxysuccinimide (NHS) ester reactions.

The overall strategy involves first conjugating a molecule of interest (e.g., a fluorophore) to the amine group of this compound. This newly formed BCN-probe is then introduced to live cells that have been metabolically or genetically engineered to express azide-tagged biomolecules. The BCN group of the probe will then specifically react with the azide-tagged target, allowing for precise visualization.

Key Advantages of this compound in Live Cell Imaging

-

Biocompatibility: The absence of a copper catalyst in the SPAAC reaction makes it highly suitable for long-term live-cell imaging with minimal toxicity.

-

High Specificity: The azide and BCN groups are bioorthogonal, meaning they do not react with native functional groups found in cells, leading to highly specific labeling with low background noise.

-

Versatility: The primary amine handle allows for the conjugation of a wide array of probes, enabling multi-color imaging and functional studies.

-

Good Reaction Kinetics: BCN exhibits favorable reaction kinetics for a bioorthogonal reaction, allowing for efficient labeling within a reasonable timeframe.

-

Enhanced Stability: BCN linkers have shown greater stability in the presence of endogenous thiols, like glutathione, compared to other cyclooctynes such as DBCO, making them more robust for intracellular studies.

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters to aid in the design of experiments using this compound and related SPAAC reactions.

Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| BCN | ~0.14 - 0.29 | Good kinetics, high stability, and less hydrophobic than DBCO. |

| DBCO | ~0.3 - 1.0 | Often faster kinetics with benzyl azides, but can be more hydrophobic. |

| DIBO | Not specified | A common cyclooctyne for SPAAC. |

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Table 2: Typical Experimental Parameters for Live Cell Imaging using BCN-Probes

| Parameter | Typical Range | Notes |

| BCN-Probe Concentration | 10 - 50 µM | Optimal concentration should be determined empirically to balance signal strength and potential off-target effects. |

| Incubation Time | 10 - 60 minutes | Shorter incubation times are often sufficient due to the efficient kinetics of SPAAC. |

| Cell Culture Conditions | 37°C, 5% CO₂ | Standard mammalian cell culture conditions. |

| Imaging Medium | Phenol red-free medium | To reduce background fluorescence. |

Experimental Protocols

Protocol 1: Conjugation of an NHS-Ester Activated Fluorophore to this compound

This protocol describes the conjugation of an amine-reactive fluorescent dye to the primary amine of this compound.

Materials:

-

This compound

-

Amine-reactive (NHS-ester) fluorescent dye

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., C18 reverse-phase column)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Dissolve the NHS-ester activated fluorescent dye in anhydrous DMSO to a final concentration of 10 mM. Note: Prepare this solution immediately before use as NHS-esters are moisture-sensitive.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine this compound and the NHS-ester dye in a 1:1.2 molar ratio in reaction buffer. The final concentration of reactants should be in the range of 1-5 mM.

-

Ensure the final volume of DMSO in the reaction mixture does not exceed 10%.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the BCN-fluorophore conjugate from unreacted components using a C18 reverse-phase column and an appropriate solvent gradient (e.g., water/acetonitrile).

-

Confirm the purity and identity of the product using techniques such as mass spectrometry and HPLC.

-

-

Storage:

-

Store the purified BCN-fluorophore conjugate in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.

-

Protocol 2: Live Cell Imaging of Azide-Tagged Biomolecules with a BCN-Fluorophore Conjugate

This protocol outlines the labeling and imaging of live cells containing azide-tagged biomolecules using a pre-conjugated BCN-fluorophore.

Materials:

-

Live cells expressing azide-tagged biomolecules (e.g., through metabolic labeling with an azide-containing sugar or amino acid)

-

Purified BCN-fluorophore conjugate (from Protocol 1)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Imaging medium (e.g., phenol red-free DMEM)

-

Nuclear counterstain (e.g., Hoechst 33342 or DAPI, optional)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation:

-

Culture cells expressing the azide-tagged biomolecule of interest on a suitable imaging dish or slide.

-

-

Labeling with BCN-Fluorophore:

-

Prepare a working solution of the BCN-fluorophore conjugate in pre-warmed complete cell culture medium at a final concentration of 10-50 µM. The optimal concentration should be titrated for each cell type and target.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the BCN-fluorophore solution to the cells and incubate for 10-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted BCN-fluorophore.

-

-

Counterstaining (Optional):

-

If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Replace the PBS with pre-warmed imaging medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and any counterstains. Acquire images promptly to minimize any potential for probe internalization or degradation.

-

Mandatory Visualizations

Caption: Experimental workflow for live cell imaging using this compound.

Caption: The bioorthogonal SPAAC reaction mechanism.

Caption: Logical flow from reagent selection to experimental outcome.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) with BCN-endo-PEG7-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1][2][] This approach minimizes systemic toxicity while maximizing efficacy. The linker connecting the monoclonal antibody (mAb) to the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index.[1][4] BCN-endo-PEG7-NH2 is a heterobifunctional linker that facilitates the site-specific conjugation of a drug to an antibody. This linker features:

-

A Bicyclo[6.1.0]nonyne (BCN) group for catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-modified antibody. This bioorthogonal reaction allows for precise, site-specific conjugation, leading to a homogeneous ADC population.

-

A hydrophilic polyethylene glycol (PEG7) spacer to enhance the solubility and stability of the ADC, reduce aggregation, and improve pharmacokinetic properties.

-

A terminal primary amine (NH2) group for the attachment of a cytotoxic payload.

This document provides detailed protocols for the creation of ADCs using this compound, including the synthesis of the drug-linker construct, conjugation to an azide-modified antibody, and subsequent characterization and in vitro evaluation.

Experimental Protocols

The creation of an ADC using this compound is a two-stage process. First, the cytotoxic payload is conjugated to the amine group of the linker. Second, the resulting drug-linker construct is attached to an azide-modified antibody via SPAAC.

Protocol 1: Synthesis of the Drug-Linker Construct (Payload-BCN-PEG7)

This protocol describes the conjugation of a carboxylate-containing cytotoxic drug to the primary amine of this compound via amide bond formation.

Materials:

-

This compound

-

Carboxylate-containing cytotoxic payload (e.g., a derivative of MMAE or DM1 with a free carboxylic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer (MS) for characterization

Procedure:

-

Activation of the Cytotoxic Payload:

-

Dissolve the carboxylate-containing cytotoxic payload (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of the payload. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Amide Coupling Reaction:

-

In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.

-

Slowly add the solution of the activated payload to the this compound solution.

-

Add TEA or DIPEA (2 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight.

-

-

Purification and Characterization:

-

Monitor the reaction for completion using LC-MS.

-

Upon completion, purify the drug-linker construct by RP-HPLC.

-

Collect the fractions containing the desired product and confirm the molecular weight by MS.

-

Lyophilize the pure fractions to obtain the solid drug-linker construct.

-

Protocol 2: Site-Specific Conjugation of Drug-Linker to Azide-Modified Antibody

This protocol details the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the BCN group of the drug-linker construct and an azide group on a monoclonal antibody. The azide group can be introduced into the antibody through various methods, such as the incorporation of an unnatural amino acid (e.g., p-azidomethyl-L-phenylalanine) or enzymatic modification of the antibody's glycans.

Materials:

-

Azide-modified monoclonal antibody (in a suitable buffer, e.g., PBS pH 7.4)

-

Drug-Linker Construct (from Protocol 1)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system for purification

-

Hydrophobic interaction chromatography (HIC) or RP-HPLC for DAR analysis

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Preparation:

-

Buffer exchange the azide-modified antibody into PBS, pH 7.4.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

SPAAC Conjugation Reaction:

-

Dissolve the drug-linker construct in a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Add the dissolved drug-linker construct to the antibody solution at a molar excess (typically 5-10 fold excess per azide site). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration to minimize potential antibody degradation.

-

-

Purification of the ADC:

-

Purify the resulting ADC from excess drug-linker and other reagents using size-exclusion chromatography (SEC).

-

Monitor the elution profile at 280 nm and collect the fractions corresponding to the antibody peak.

-

-

Characterization of the ADC:

-

Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

-

Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC or LC-MS.

-